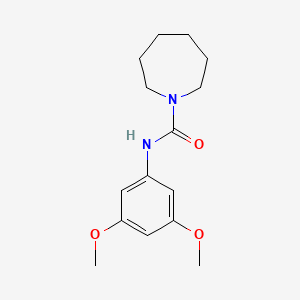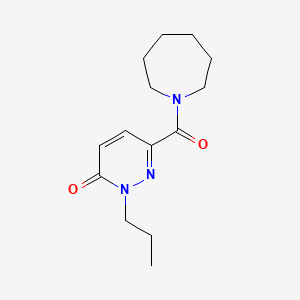
6-(Azepane-1-carbonyl)-2-propylpyridazin-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(Azepane-1-carbonyl)-2-propylpyridazin-3-one is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as APPP and belongs to the pyridazinone family of compounds. APPP has been found to exhibit various biochemical and physiological effects, making it a promising candidate for drug development.
作用机制
The mechanism of action of APPP is not fully understood, but it is believed to act on various molecular targets in the body. The compound has been found to modulate the activity of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. APPP has also been found to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
APPP has been found to exhibit various biochemical and physiological effects in the body. The compound has been shown to reduce inflammation by inhibiting the activity of COX-2 and LOX enzymes. APPP has also been found to have antitumor properties by inducing cell cycle arrest and apoptosis in cancer cells. The compound has been shown to have anticonvulsant effects and may be useful in the treatment of epilepsy. Additionally, APPP has been investigated for its potential use in the treatment of neurodegenerative diseases due to its ability to protect neurons from oxidative stress.
实验室实验的优点和局限性
APPP has several advantages for use in laboratory experiments. The compound is relatively easy to synthesize, and its yield is high. APPP is also stable and can be stored for extended periods without degradation. However, there are some limitations to using APPP in laboratory experiments. The compound has low solubility in water, which can make it difficult to work with. Additionally, the mechanism of action of APPP is not fully understood, which can make it challenging to interpret experimental results.
未来方向
There are several future directions for research on APPP. One area of interest is the development of APPP as a potential therapeutic agent for neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Further research is needed to determine the mechanism of action of APPP and its potential therapeutic targets. Additionally, the use of APPP in combination with other drugs for the treatment of cancer is an area of ongoing research. Finally, the development of new synthesis methods for APPP may lead to improved yields and increased purity, making it a more attractive compound for scientific research.
合成方法
The synthesis of APPP involves the reaction of 2-propyl-3H-pyridazin-3-one with azepan-1-amine in the presence of a suitable catalyst. The reaction yields APPP as a white crystalline solid with a high degree of purity. The synthesis method is relatively simple, and the yield of APPP is high, making it an attractive compound for scientific research.
科学研究应用
APPP has been extensively studied for its potential therapeutic applications. The compound has been found to exhibit anti-inflammatory, antitumor, and anticonvulsant properties. APPP has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. The compound has shown promising results in preclinical studies, and further research is ongoing to explore its therapeutic potential.
属性
IUPAC Name |
6-(azepane-1-carbonyl)-2-propylpyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O2/c1-2-9-17-13(18)8-7-12(15-17)14(19)16-10-5-3-4-6-11-16/h7-8H,2-6,9-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POGXGZJUCMGFJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C=CC(=N1)C(=O)N2CCCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Azepane-1-carbonyl)-2-propylpyridazin-3-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-methyl-N-[(5-methylfuran-2-yl)methyl]pyridine-4-carboxamide](/img/structure/B7512334.png)


![N-methyl-N-[(5-methylfuran-2-yl)methyl]propanamide](/img/structure/B7512353.png)
![cyclobutyl-[4-(4-methoxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]methanone](/img/structure/B7512364.png)
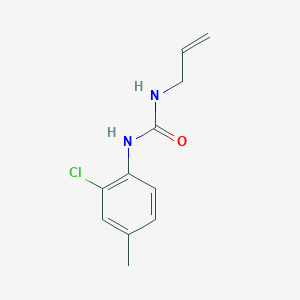
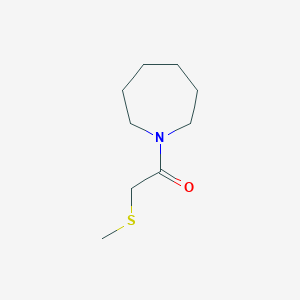
![N-methyl-N-[(5-methylfuran-2-yl)methyl]cyclobutanecarboxamide](/img/structure/B7512388.png)

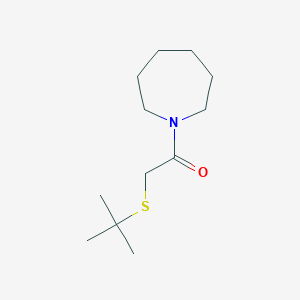
![N-methyl-N-[(5-methylfuran-2-yl)methyl]cyclopentanecarboxamide](/img/structure/B7512404.png)

